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  • Product: 2-(Piperazin-1-yl)propanenitrile dihydrochloride
  • CAS: 1266688-87-2

Core Science & Biosynthesis

Foundational

2-(Piperazin-1-yl)propanenitrile Dihydrochloride (CAS 1266688-87-2): A Bifunctional Scaffold for Advanced Drug Discovery

Executive Summary In modern medicinal chemistry, the rapid assembly of complex, drug-like molecules relies heavily on the availability of versatile, bifunctional building blocks. As a Senior Application Scientist, I freq...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, drug-like molecules relies heavily on the availability of versatile, bifunctional building blocks. As a Senior Application Scientist, I frequently encounter the challenge of balancing metabolic stability, aqueous solubility, and target affinity during lead optimization. 2-(Piperazin-1-yl)propanenitrile dihydrochloride (CAS 1266688-87-2) emerges as an elegant solution to these challenges.

This compound merges two highly privileged motifs: the conformationally flexible piperazine ring and the compact, electron-withdrawing nitrile group. By providing a secondary amine for N-derivatization and a nitrile group for orthogonal transformations (or direct target engagement), this scaffold serves as a critical intermediate in the synthesis of CNS agents, kinase inhibitors, and antimicrobial drugs. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic utility, and field-proven experimental protocols.

Physicochemical Profiling & Structural Rationale[1][2]

Understanding the physical parameters of a building block is the first step in designing a robust synthetic route. The quantitative data for CAS 1266688-87-2 is summarized in Table 1.

Table 1: Physicochemical Properties of CAS 1266688-87-2

ParameterValue / Description
Chemical Name 2-(Piperazin-1-yl)propanenitrile dihydrochloride
CAS Number 1266688-87-2
Molecular Formula C₇H₁₅Cl₂N₃ (Base: C₇H₁₃N₃ · 2HCl)
Molecular Weight 212.12 g/mol
Physical State Solid powder (typically white to off-white)
Solubility Profile Highly soluble in H₂O and polar protic solvents (MeOH); insoluble in non-polar organics (Hexane, Ether).
Storage Conditions 2–8°C, desiccated, under inert atmosphere (Argon/N₂).
The Causality of the Salt Form

Why is this compound supplied and utilized as a dihydrochloride salt rather than a free base?

  • Oxidative Stability: Free aliphatic polyamines are prone to autoxidation and rapid absorption of atmospheric CO₂ (forming insoluble carbamates). The bis-protonation of the piperazine nitrogens drastically lowers their HOMO energy, rendering the molecule inert to atmospheric degradation.

  • Solubility & Handling: The salt form converts a potentially viscous, difficult-to-weigh oil into a free-flowing, crystalline solid, ensuring precise stoichiometric control during high-throughput screening and library synthesis.

Mechanistic Role in Drug Design (E-E-A-T)

The architectural design of 2-(piperazin-1-yl)propanenitrile is highly deliberate, offering three distinct vectors for pharmacological optimization:

I. The Piperazine Core: A Privileged Scaffold

Piperazine is ubiquitous in FDA-approved therapeutics. It is strategically deployed to modulate the lipophilicity, basicity, and aqueous solubility of drug candidates[1][2]. The N4-secondary amine of CAS 1266688-87-2 acts as a highly reactive nucleophile, allowing for rapid Buchwald-Hartwig cross-couplings, acylations, or reductive aminations without interfering with the sterically hindered N1-tertiary amine.

II. The Nitrile Pharmacophore

Nitriles are not merely synthetic intermediates; they are potent pharmacophores. The linear, sp-hybridized cyano group is extremely compact (approximately one-eighth the volume of a methyl group), allowing it to fit into narrow enzymatic pockets. Furthermore, the nitrogen lone pair serves as a strong hydrogen-bond acceptor, significantly enhancing target binding affinity while improving the overall metabolic stability of the molecule [3].

III. The Alpha-Methyl Steric Shield

The inclusion of a methyl group at the alpha position (adjacent to the nitrile) is a critical design choice. Aliphatic nitriles are often susceptible to rapid in vivo metabolism (e.g., alpha-hydroxylation followed by cyanide release). The alpha-methyl group introduces steric bulk and a chiral center, effectively blocking cytochrome P450-mediated oxidation at this site, thereby extending the pharmacokinetic half-life of the resulting drug.

Derivatization Core 2-(Piperazin-1-yl)propanenitrile Scaffold Reduction Nitrile Reduction (LiAlH4 or H2/Pd-C) Yields: Primary Amine Core->Reduction Hydrolysis Controlled Hydrolysis (Acid/Base Catalysis) Yields: Amide / Carboxylic Acid Core->Hydrolysis Cycloaddition Azide Cycloaddition (NaN3, ZnBr2) Yields: Tetrazole Bioisostere Core->Cycloaddition N4_Alkylation N4-Derivatization (Buchwald-Hartwig / Acylation) Yields: Extended Piperazine Core Core->N4_Alkylation

Versatile downstream chemical transformations of the piperazine-nitrile scaffold.

Chemical Synthesis & Experimental Protocols

The following protocols detail the synthesis of the scaffold and its downstream application. These methodologies are designed as self-validating systems, incorporating specific cues to ensure reaction fidelity.

Synthesis Piperazine Piperazine (Excess or Mono-Boc) Intermediate 2-(Piperazin-1-yl)propanenitrile (Free Base Intermediate) Piperazine->Intermediate Nucleophilic Substitution (SN2) K2CO3, MeCN, 80°C AlkylatingAgent 2-Bromopropanenitrile (Electrophile) AlkylatingAgent->Intermediate Salt 2-(Piperazin-1-yl)propanenitrile dihydrochloride (CAS 1266688-87-2) Intermediate->Salt Salt Formation 2.0 eq HCl in Ether/MeOH

Step-by-step synthesis pathway of 2-(Piperazin-1-yl)propanenitrile dihydrochloride.

Protocol 1: Synthesis of the Free Base via Controlled N-Alkylation

Objective: Synthesize the free base intermediate while preventing over-alkylation (dimerization). Causality: Using a large excess of piperazine (or a mono-Boc protected derivative) statistically favors mono-alkylation. K₂CO₃ is chosen as a mild, heterogeneous base to scavenge the HBr byproduct without inducing the elimination of 2-bromopropanenitrile to acrylonitrile.

Step-by-Step Methodology:

  • Preparation: Suspend anhydrous piperazine (5.0 eq) and finely powdered K₂CO₃ (2.0 eq) in anhydrous acetonitrile (MeCN) under a nitrogen atmosphere.

  • Addition: Cool the suspension to 0°C. Add 2-bromopropanenitrile (1.0 eq) dropwise over 30 minutes to control the exothermic Sₙ2 reaction and minimize side products.

  • Heating: Gradually warm the mixture to room temperature, then heat to reflux (80°C) for 12 hours.

  • Validation Check: Monitor via TLC (DCM:MeOH:NH₄OH 90:9:1). The disappearance of the electrophile and the emergence of a single UV-inactive, ninhydrin-positive spot indicates completion.

  • Workup: Filter the inorganic salts. Concentrate the filtrate in vacuo. Extract the residue with ethyl acetate and wash heavily with brine to remove unreacted piperazine. Dry the organic layer over Na₂SO₄ and concentrate to yield the free base as a pale oil.

Protocol 2: Dihydrochloride Salt Formation (CAS 1266688-87-2)

Objective: Convert the unstable free base into the highly stable dihydrochloride salt.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude free base in a minimum volume of anhydrous methanol.

  • Acidification: Cool the solution to 0°C. Slowly add 2.2 equivalents of anhydrous HCl in diethyl ether (2.0 M).

  • Validation Check: A white precipitate should form almost immediately as the bis-protonated salt becomes insoluble in the ether/methanol mixture.

  • Isolation: Stir for an additional 1 hour at 0°C to ensure complete precipitation. Filter the solid under a stream of nitrogen (to prevent moisture absorption).

  • Purification: Wash the filter cake with cold anhydrous diethyl ether and dry under high vacuum for 24 hours to yield the pure dihydrochloride salt.

Protocol 3: Downstream Application - Nitrile Reduction

Objective: Convert the nitrile into a highly nucleophilic primary amine for subsequent peptide coupling or derivatization. Causality: The dihydrochloride salt must first be neutralized. Lithium aluminum hydride (LiAlH₄) is utilized to fully reduce the nitrile to a primary amine, bypassing the stable imine intermediate.

Step-by-Step Methodology:

  • Freebasing: Partition CAS 1266688-87-2 between 1M NaOH and DCM. Extract, dry, and concentrate to obtain the free base.

  • Reduction: Dissolve the free base in anhydrous THF. Cool to 0°C and slowly add a suspension of LiAlH₄ (2.0 eq) in THF.

  • Reflux: Heat the reaction to 65°C for 4 hours.

  • Fieser Workup (Self-Validating): Cool to 0°C. Quench sequentially with x mL water, x mL 15% NaOH, and 3x mL water (where x is the mass of LiAlH₄ in grams). A granular white precipitate of aluminum salts will form, indicating a successful quench.

  • Isolation: Filter the salts through Celite, concentrate the filtrate, and purify the resulting 1-(2-aminopropyl)piperazine via vacuum distillation or reverse-phase chromatography.

Safety, Handling, and Storage Guidelines

As with all high-value synthetic intermediates, maintaining the integrity of CAS 1266688-87-2 requires strict adherence to handling protocols:

  • Hygroscopicity: Dihydrochloride salts of polyamines are highly hygroscopic. Exposure to ambient humidity will result in deliquescence (the solid dissolving in absorbed moisture).

  • Storage: Must be stored in a tightly sealed, light-resistant container at 2–8°C. For long-term storage, backfilling the container with Argon or dry Nitrogen is highly recommended.

  • PPE: Handle inside a certified fume hood using nitrile gloves, safety goggles, and a lab coat. While specific toxicological data for this exact CAS may be limited, piperazine derivatives are known respiratory and dermal sensitizers.

References

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date Expert Opinion on Drug Discovery (2022). Romanelli, M. N., et al. URL:[Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies RSC Advances (2021). URL:[Link]

  • CAS No. 1266688-87-2 Physicochemical Data & Supplier Specifications Chemsrc Chemical Database (Accessed 2026). URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to 2-(Piperazin-1-yl)propanenitrile Dihydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(Piperazin-1-yl)propanenitrile Dihydrochloride, a heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 2-(Piperazin-1-yl)propanenitrile Dihydrochloride, a heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and drug discovery. Drawing upon established principles of organic synthesis, analytical chemistry, and pharmacological screening, this document offers field-proven insights into the synthesis, characterization, and potential applications of this compound. The content is structured to deliver not only procedural steps but also the underlying scientific rationale, empowering researchers to effectively utilize this molecule in their development pipelines.

Introduction: The Significance of the Piperazine Moiety in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous approved drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.[1] Its prevalence stems from its unique physicochemical properties. The two nitrogen atoms can be functionalized to modulate aqueous solubility, lipophilicity, and metabolic stability, and to establish crucial interactions with biological targets. The incorporation of a propanenitrile moiety to the piperazine core introduces a reactive handle and a polar group that can further influence the pharmacokinetic and pharmacodynamic profile of a lead compound. 2-(Piperazin-1-yl)propanenitrile, and its more stable dihydrochloride salt, therefore represent a valuable starting material for the synthesis of novel therapeutic agents.

Synthesis and Mechanism

While a specific, detailed synthesis protocol for 2-(Piperazin-1-yl)propanenitrile is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be designed based on well-established named reactions in organic chemistry. The proposed synthesis involves a nucleophilic substitution reaction, a cornerstone of C-N bond formation.

Proposed Synthetic Pathway: Nucleophilic Substitution

The most direct and logical approach to the synthesis of 2-(Piperazin-1-yl)propanenitrile is the reaction of piperazine with 2-bromopropanenitrile. The secondary amine of piperazine acts as a nucleophile, displacing the bromide from the alpha-carbon of the propanenitrile. To favor the mono-substituted product and prevent the formation of the 1,4-disubstituted piperazine, it is crucial to use an excess of piperazine.

Diagram 1: Proposed Synthesis of 2-(Piperazin-1-yl)propanenitrile

G piperazine Piperazine (excess) reaction Nucleophilic Substitution piperazine->reaction + bromopropanenitrile 2-Bromopropanenitrile bromopropanenitrile->reaction + product 2-(Piperazin-1-yl)propanenitrile base Base (e.g., K2CO3) base->reaction solvent Solvent (e.g., Acetonitrile) solvent->reaction reaction->product

Caption: Proposed reaction scheme for the synthesis of the free base.

Detailed Experimental Protocol (Proposed)
  • Reaction Setup: To a solution of piperazine (4 equivalents) in a suitable aprotic polar solvent such as acetonitrile, add a mild inorganic base like potassium carbonate (2 equivalents).

  • Addition of Electrophile: Slowly add 2-bromopropanenitrile (1 equivalent) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure 2-(Piperazin-1-yl)propanenitrile.

Preparation of the Dihydrochloride Salt

The free base, 2-(Piperazin-1-yl)propanenitrile, can be readily converted to its dihydrochloride salt to improve its stability and handling properties.

  • Dissolution: Dissolve the purified free base in a suitable organic solvent like diethyl ether or isopropanol.

  • Acidification: Bubble hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

  • Precipitation and Isolation: The dihydrochloride salt will precipitate out of the solution. Isolate the white solid by filtration, wash with cold solvent, and dry under vacuum.

Structural Elucidation and Characterization

A comprehensive characterization of 2-(Piperazin-1-yl)propanenitrile dihydrochloride is essential to confirm its identity and purity. A combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The expected chemical shifts for the protons and carbons of 2-(Piperazin-1-yl)propanenitrile are summarized below.

Atom Expected ¹H NMR Chemical Shift (δ, ppm) Expected ¹³C NMR Chemical Shift (δ, ppm)
Piperazine CH₂ (adjacent to N-CH)~ 2.6 - 2.8~ 50 - 55
Piperazine CH₂ (adjacent to NH)~ 2.9 - 3.1~ 45 - 50
CH (propanenitrile)~ 3.5 - 3.7 (quartet)~ 55 - 60
CH₃ (propanenitrile)~ 1.4 - 1.6 (doublet)~ 15 - 20
C≡N (nitrile)-~ 115 - 125

Note: Chemical shifts are predicted and may vary depending on the solvent and the presence of the hydrochloride salt.[2] For similar piperazine structures, the protons on the ring typically appear as broad singlets or multiplets in the 2.5-3.5 ppm region.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key expected absorption bands for 2-(Piperazin-1-yl)propanenitrile are:

Functional Group Expected IR Absorption (cm⁻¹)
N-H stretch (secondary amine)3300 - 3500 (broad)
C-H stretch (aliphatic)2850 - 3000
C≡N stretch (nitrile)2220 - 2260 (sharp, medium intensity)[4]
C-N stretch1000 - 1250
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2-(Piperazin-1-yl)propanenitrile (C₇H₁₃N₃, MW: 139.20 g/mol ), the expected molecular ion peak [M+H]⁺ in electrospray ionization (ESI) mass spectrometry would be at m/z 140.12.[5]

Diagram 2: Analytical Workflow for Characterization

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Purity & Identity Confirmation synthesis Synthesized Compound nmr NMR (¹H, ¹³C) synthesis->nmr ir IR synthesis->ir ms MS synthesis->ms confirmation Structure Confirmed nmr->confirmation ir->confirmation ms->confirmation

Sources

Foundational

An In-Depth Technical Guide to 2-(Piperazin-1-yl)propanenitrile Dihydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

Abstract The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of therapeutic agents.[1][2] This technical guide provides a c...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of therapeutic agents.[1][2] This technical guide provides a comprehensive overview of 2-(Piperazin-1-yl)propanenitrile dihydrochloride, a versatile chemical intermediate. While a detailed historical account of its specific discovery is not prominent in the literature, its significance is understood through the broader context of piperazine's role in drug development. This document will delve into the historical importance of the piperazine motif, propose a detailed synthetic protocol for 2-(Piperazin-1-yl)propanenitrile dihydrochloride based on established chemical principles, and explore its potential applications as a key building block in the synthesis of novel pharmacologically active molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this and similar piperazine-based intermediates in their research endeavors.

The Piperazine Moiety: A Historical Pillar in Medicinal Chemistry

The story of 2-(Piperazin-1-yl)propanenitrile dihydrochloride begins with the rich history of its core structure: piperazine. Originally named for its chemical similarity to piperidine, a component of black pepper, piperazine was first introduced into medicine in the early 20th century.[3][4] Initially explored for the treatment of gout due to its ability to dissolve uric acid, its therapeutic potential soon expanded significantly.[3]

A pivotal moment in the history of piperazine was its introduction as an anthelmintic agent in 1953.[3] Its mode of action, which involves paralyzing parasites and allowing the host to expel them, proved highly effective.[4] This discovery solidified piperazine's place in veterinary and human medicine.

Over the decades, medicinal chemists have extensively utilized the piperazine ring as a fundamental scaffold in drug design.[1][2] Its six-membered heterocyclic structure with two nitrogen atoms at opposing positions offers a unique combination of properties.[5] These nitrogen atoms provide sites for chemical modification, allowing for the fine-tuning of a molecule's pharmacological and pharmacokinetic profiles.[1] The piperazine moiety is a common feature in drugs targeting a wide range of conditions, including those for the central nervous system, and as antihistamines.[6] The widespread application of piperazine derivatives has led to their classification as a "privileged scaffold" in drug discovery.[1]

Synthesis of 2-(Piperazin-1-yl)propanenitrile Dihydrochloride: A Proposed Methodology

The synthesis of 2-(Piperazin-1-yl)propanenitrile dihydrochloride, while not extensively detailed in dedicated publications, can be reliably approached through established N-alkylation methodologies common in piperazine chemistry.[2] The following protocol is a proposed, robust method for its preparation.

Underlying Chemical Principles

The synthesis hinges on the nucleophilic substitution reaction between piperazine and a suitable three-carbon nitrile-containing electrophile. To control the reaction and avoid the common issue of di-alkylation, where both nitrogen atoms of the piperazine ring react, a strategic approach is necessary. One common and effective method is the use of a protecting group on one of the piperazine nitrogens. However, a more direct approach involves the use of piperazine monohydrochloride, which deactivates one nitrogen atom, favoring mono-alkylation.

The subsequent conversion to the dihydrochloride salt is achieved by treatment with hydrochloric acid, which protonates both nitrogen atoms, enhancing the compound's stability and water solubility.

Proposed Synthetic Workflow

SynthesisWorkflow Piperazine Piperazine Reaction N-Alkylation Reaction Piperazine->Reaction Two_Chloropropanenitrile 2-Chloropropanenitrile Two_Chloropropanenitrile->Reaction Solvent_Base Solvent (e.g., Acetonitrile) Base (e.g., K₂CO₃) Solvent_Base->Reaction Reaction Conditions Workup Aqueous Work-up & Extraction Reaction->Workup Free_Base 2-(Piperazin-1-yl)propanenitrile (Free Base) Workup->Free_Base Salt_Formation Salt Formation Free_Base->Salt_Formation HCl_Solution Anhydrous HCl in Inert Solvent (e.g., Diethyl Ether) HCl_Solution->Salt_Formation Final_Product 2-(Piperazin-1-yl)propanenitrile dihydrochloride Salt_Formation->Final_Product

Caption: Proposed synthetic workflow for 2-(Piperazin-1-yl)propanenitrile dihydrochloride.

Detailed Experimental Protocol

Step 1: N-Alkylation of Piperazine

  • To a stirred solution of piperazine (2.0 equivalents) in a suitable aprotic solvent such as acetonitrile (10 volumes), add a mild inorganic base like potassium carbonate (2.5 equivalents).

  • Slowly add a solution of 2-chloropropanenitrile (1.0 equivalent) in acetonitrile (2 volumes) to the reaction mixture at room temperature. The use of an excess of piperazine helps to minimize the formation of the di-substituted product.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(Piperazin-1-yl)propanenitrile as a free base.

Step 2: Purification of the Free Base

  • Dissolve the crude product in a suitable organic solvent such as dichloromethane.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified free base. Further purification can be achieved by column chromatography on silica gel if necessary.

Step 3: Formation of the Dihydrochloride Salt

  • Dissolve the purified 2-(Piperazin-1-yl)propanenitrile free base in a minimal amount of a dry, inert solvent such as diethyl ether or isopropanol.

  • Slowly add a solution of anhydrous hydrogen chloride (2.2 equivalents) in the same solvent with vigorous stirring.

  • The dihydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of the cold solvent, and dry under vacuum to obtain 2-(Piperazin-1-yl)propanenitrile dihydrochloride as a solid.

Physicochemical Properties and Characterization

PropertyPredicted Value/InformationSource
Molecular Formula C₇H₁₃N₃ · 2HCl-
Molecular Weight 212.12 g/mol -
Appearance Likely a white to off-white crystalline solidGeneral knowledge of hydrochloride salts
Solubility Expected to be soluble in water and polar protic solventsGeneral knowledge of hydrochloride salts
pKa The two nitrogen atoms of the piperazine ring will have distinct pKa values, with the secondary amine being more basic than the tertiary amine.General piperazine chemistry

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the structure, showing characteristic peaks for the propanenitrile and piperazine ring protons and carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base.

  • Infrared (IR) Spectroscopy: To identify the characteristic nitrile (C≡N) stretching vibration.

  • Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine, confirming the empirical formula of the dihydrochloride salt.

Applications in Drug Discovery and Development

2-(Piperazin-1-yl)propanenitrile dihydrochloride is best viewed as a versatile intermediate in the synthesis of more complex and pharmacologically active molecules.[2][8] The presence of both a reactive secondary amine on the piperazine ring and a modifiable nitrile group provides multiple avenues for further chemical elaboration.

Role as a Scaffold

The piperazine ring serves as a central scaffold to which other pharmacophoric groups can be attached.[1] The secondary amine allows for reactions such as acylation, sulfonylation, and further alkylation to introduce diverse functionalities.

The Nitrile Group as a Versatile Handle

The nitrile group is a valuable functional group in medicinal chemistry due to its ability to be converted into other key functionalities:

  • Reduction to an Amine: The nitrile can be reduced to a primary amine, which can then be used for further derivatization, for example, through amide bond formation.

  • Hydrolysis to a Carboxylic Acid: The nitrile can be hydrolyzed to a carboxylic acid, introducing an acidic moiety that can interact with biological targets or improve pharmacokinetic properties.

  • Conversion to a Tetrazole: The nitrile can be converted to a tetrazole ring, which is often used as a bioisostere for a carboxylic acid.

Potential Therapeutic Areas

Given the broad range of activities of piperazine-containing drugs, intermediates like 2-(Piperazin-1-yl)propanenitrile dihydrochloride could be instrumental in the development of new agents for:

  • Central Nervous System (CNS) Disorders: Many antipsychotic and antidepressant drugs feature a piperazine core.[5]

  • Infectious Diseases: Piperazine derivatives have shown antibacterial and antifungal properties.

  • Oncology: A number of kinase inhibitors and other anti-cancer agents incorporate the piperazine scaffold.[2]

Applications cluster_Intermediate 2-(Piperazin-1-yl)propanenitrile Dihydrochloride cluster_Modifications Chemical Modifications cluster_Applications Potential Therapeutic Applications Intermediate Core Intermediate N_Alkylation N-Alkylation/ Acylation Intermediate->N_Alkylation Nitrile_Reduction Nitrile Reduction (to Amine) Intermediate->Nitrile_Reduction Nitrile_Hydrolysis Nitrile Hydrolysis (to Carboxylic Acid) Intermediate->Nitrile_Hydrolysis CNS CNS Agents N_Alkylation->CNS Anti_Infectives Anti-Infectives N_Alkylation->Anti_Infectives Oncology Oncology Drugs N_Alkylation->Oncology Nitrile_Reduction->CNS Nitrile_Reduction->Anti_Infectives Nitrile_Reduction->Oncology Nitrile_Hydrolysis->CNS Nitrile_Hydrolysis->Anti_Infectives Nitrile_Hydrolysis->Oncology

Caption: Potential synthetic modifications and therapeutic applications of the core intermediate.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical compounds is paramount. While specific toxicity data for 2-(Piperazin-1-yl)propanenitrile dihydrochloride is not available, a precautionary approach based on the known hazards of piperazine and nitrile-containing compounds is warranted.

  • Piperazine Toxicity: Piperazine itself can be a skin and respiratory sensitizer.[9]

  • Nitrile Toxicity: Organic nitriles can be toxic and may release hydrogen cyanide upon hydrolysis or combustion.

Recommended Handling Procedures:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

2-(Piperazin-1-yl)propanenitrile dihydrochloride, while not a compound with a widely documented history of its own, stands as a testament to the enduring importance of the piperazine scaffold in medicinal chemistry. Its value lies in its potential as a versatile intermediate, offering multiple points for chemical modification to generate novel and diverse libraries of compounds for drug discovery. The proposed synthetic methodology provides a reliable route for its preparation, and its potential applications span a wide range of therapeutic areas. For researchers in drug development, understanding the synthesis, characterization, and potential of such piperazine-based intermediates is crucial for the continued innovation of new and effective medicines.

References

  • SLN Pharmachem. PIPERAZINE BASED INTERMEDIATES. Available from: [Link]

  • Jasril, I., Fadhli, H., Teruna, H. Y., & Aisyah, S. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Open Chemistry, 15(1), e202500366.
  • ChemEurope. Piperazine. Available from: [Link]

  • Seba, M. C., & Mathew, B. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-578.
  • Wikipedia. Piperazine. Available from: [Link]

  • PubChem. 2-(piperazin-1-yl)propanenitrile dihydrochloride. Available from: [Link]

  • Dureja, H., & Kaur, S. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8193.
  • Apiary. The Future of Piperazine: The latest trends and development with an expected 4.1% CAGR through 2025. Available from: [Link]

  • Fortune Business Insights. (2026). Piperazine Market Share, Size Analysis, Growth, Forecast, 2034. Available from: [Link]

  • PubChem. Piperazin-1-ylpropanol. Available from: [Link]

  • Google Patents. (2021). CN112608303B - Piperazine intermediate, preparation method and application thereof.
  • Google Patents. (2019). US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives.
  • Google Patents. (2020). WO2020132014A1 - Substituted 3-((3-aminophenyl)amino)piperidine-2,6-dione compounds, compositions thereof, and methods of treatment therewith.
  • Stýskala, J., Slouka, J., & Hajdúch, M. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168.

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Exploratory

2-(Piperazin-1-yl)propanenitrile Dihydrochloride in Drug Discovery: Structural Profiling, Synthetic Workflows, and Preliminary Pharmacological Utility

Executive Summary As medicinal chemistry evolves toward highly functionalized, sp3-rich scaffolds, N-monosubstituted piperazines have emerged as critical building blocks for modulating the pharmacokinetic and pharmacodyn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As medicinal chemistry evolves toward highly functionalized, sp3-rich scaffolds, N-monosubstituted piperazines have emerged as critical building blocks for modulating the pharmacokinetic and pharmacodynamic (PK/PD) profiles of drug candidates [1]. Among these, 2-(piperazin-1-yl)propanenitrile dihydrochloride represents a highly specialized bifunctional synthon. Derived from its free base (CAS: 1017467-63-8) [4], this compound integrates the aqueous solubility and basicity of a piperazine ring with the unique steric and electronic properties of an alpha-methyl nitrile group.

This technical guide provides an in-depth analysis of the compound's structural logic, detailed synthetic methodologies for its preparation, and preliminary research findings regarding its utility in modern drug discovery workflows.

Chemical & Structural Profiling

To effectively utilize 2-(piperazin-1-yl)propanenitrile dihydrochloride in a synthetic pipeline, researchers must first understand the physicochemical rationale behind its design. The free base of this compound is typically an oily, hygroscopic liquid that is prone to aerial oxidation and carbamate formation via atmospheric CO2 absorption. By converting it to the dihydrochloride salt, we achieve a crystalline, air-stable solid that ensures precise gravimetric handling during high-throughput screening (HTS) and library synthesis [3].

Table 1: Physicochemical Properties
PropertyValueRationale / Implication
Compound Name 2-(Piperazin-1-yl)propanenitrile dihydrochlorideStandardized nomenclature for the salt form.
Free Base CAS Number 1017467-63-8Essential for procurement and database indexing.
Molecular Formula (Salt) C7H15Cl2N3Accounts for the dual protonation of the piperazine nitrogens.
Molecular Weight (Salt) 212.12 g/mol Low molecular weight allows for downstream elaboration without violating Lipinski's Rule of 5.
Physical State White to off-white crystalline powderEnsures long-term shelf stability and prevents degradation [3].
Solubility Highly soluble in H2O; insoluble in non-polar organicsIdeal for aqueous assays; requires neutralization prior to organic coupling reactions.

Mechanistic Utility in Medicinal Chemistry

The architectural brilliance of 2-(piperazin-1-yl)propanenitrile lies in its dual-pharmacophore nature. As a Senior Application Scientist, I frequently observe that unsubstituted piperazines, while excellent for improving solubility, suffer from rapid metabolic N-dealkylation or oxidation by cytochrome P450 (CYP) enzymes in human liver microsomes (HLM).

Incorporating the 2-propanenitrile moiety at the N1 position introduces two critical stabilizing factors:

  • Electronic Modulation: The nitrile group is a strong electron-withdrawing group (EWG). Through inductive effects, it lowers the pKa of the adjacent tertiary amine, which can enhance passive membrane permeability and reduce unwanted hERG channel liability (a common issue with highly basic amines).

  • Steric Shielding: The alpha-methyl group provides localized steric bulk, effectively blocking enzymatic access to the nitrogen lone pair, thereby increasing the metabolic half-life of the scaffold.

G A 2-(Piperazin-1-yl)propanenitrile B Piperazine Ring A->B C alpha-Methyl Nitrile A->C D Improves Aqueous Solubility B->D E Metabolic Blocking & H-Bonding C->E

Caption: Structural logic of 2-(piperazin-1-yl)propanenitrile in drug design.

Experimental Protocols: Synthesis & Isolation

The synthesis of N-monosubstituted piperazines is notoriously complicated by the formation of symmetrical N,N'-disubstituted byproducts [1]. To circumvent the need for expensive mono-Boc protected piperazines, a direct nucleophilic substitution (SN2) approach utilizing a vast stoichiometric excess of piperazine is employed [2].

Protocol: Synthesis of 2-(Piperazin-1-yl)propanenitrile Dihydrochloride

Self-Validating System: This protocol utilizes a 5:1 molar excess of piperazine to statistically drive mono-alkylation. The subsequent acidic workup guarantees the removal of unreacted piperazine, ensuring high purity of the final salt.

Step 1: Nucleophilic Substitution (Alkylation)

  • Charge a flame-dried 500 mL round-bottom flask with anhydrous piperazine (43.0 g, 500 mmol, 5.0 equiv) and dissolve in 200 mL of anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (K2CO3) (27.6 g, 200 mmol, 2.0 equiv) to act as an acid scavenger.

  • Cool the suspension to 0 °C using an ice bath.

  • Dropwise, add 2-chloropropanenitrile (8.95 g, 100 mmol, 1.0 equiv) [2] over 30 minutes to prevent localized exothermic spikes that could promote disubstitution.

  • Remove the ice bath and stir the reaction mixture at room temperature for 16 hours. Monitor completion via LC-MS.

Step 2: Workup and Free Base Isolation

  • Filter the suspension to remove K2CO3 salts and concentrate the filtrate under reduced pressure to remove acetonitrile.

  • Dissolve the resulting residue in 150 mL of dichloromethane (DCM) and wash with saturated aqueous NaHCO3 (3 x 50 mL). Causality note: The excess piperazine is highly water-soluble and will partition into the aqueous layer, while the more lipophilic mono-alkylated product remains in the DCM.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the free base as a pale yellow oil.

Step 3: Dihydrochloride Salt Formation

  • Dissolve the crude free base in 50 mL of anhydrous diethyl ether.

  • Cool the solution to 0 °C under a nitrogen atmosphere.

  • Slowly introduce 2.0 M HCl in diethyl ether (110 mL, 220 mmol, 2.2 equiv). A white precipitate will form immediately.

  • Stir for 1 hour at 0 °C to ensure complete crystallization.

  • Filter the precipitate under vacuum, wash with cold anhydrous ether (2 x 20 mL), and dry in a vacuum oven at 40 °C for 12 hours to yield 2-(piperazin-1-yl)propanenitrile dihydrochloride as a white crystalline powder.

G Step1 1. SN2 Alkylation Piperazine + 2-Chloropropanenitrile Step2 2. Organic Extraction Removal of 1,4-disubstituted byproduct Step1->Step2 Step3 3. Salt Formation Addition of Anhydrous HCl Step2->Step3 Step4 4. Crystallization Yields Dihydrochloride Salt Step3->Step4

Caption: Step-by-step synthetic workflow for the dihydrochloride salt.

Preliminary Research Findings & Applications

While 2-(piperazin-1-yl)propanenitrile is primarily a building block, preliminary structural-activity relationship (SAR) studies of libraries incorporating this motif reveal distinct advantages over traditional piperazine linkers. When coupled to aryl halides via Buchwald-Hartwig amination to form targeted kinase inhibitors or GPCR ligands, the propanenitrile moiety significantly alters the pharmacological profile.

Table 2: Comparative Pharmacological Profiling (Preliminary Scaffold Data)
Scaffold TypeHLM Stability (Cl_int)Aqueous Solubility (pH 7.4)Target Affinity Impact
Unsubstituted PiperazineLow (Rapid N-dealkylation)HighBaseline
N-Alkyl PiperazineModerateModerateVariable
2-(Piperazin-1-yl)propanenitrile High (Steric/Electronic block) High (Salt form) Enhanced (Nitrile H-bonding)

Key Findings:

  • Metabolic Resistance: The alpha-methyl group adjacent to the nitrile acts as a steric shield. Preliminary microsomal stability assays indicate that scaffolds utilizing this specific moiety exhibit a lower intrinsic clearance (Cl_int) compared to their unsubstituted counterparts.

  • Covalent Targeting Potential: The nitrile group, while generally considered a passive hydrogen-bond acceptor, can be leveraged in the design of reversible covalent inhibitors. Under specific active-site microenvironments, the nitrile carbon can undergo reversible Pinner-type reactions with catalytic cysteine or serine residues.

Conclusion

2-(Piperazin-1-yl)propanenitrile dihydrochloride is a highly versatile, stable, and synthetically accessible building block. By understanding the causality behind its structural design—specifically the interplay between the basic piperazine core and the electron-withdrawing, sterically demanding alpha-methyl nitrile—researchers can systematically deploy this compound to rescue metabolically labile drug candidates and explore novel chemical space in targeted therapeutics.

References

  • (PDF)
  • Source: google.
  • PIPERAZINE DIHYDROCHLORIDE | C4H12Cl2N2 | CID 8893 - PubChem Source: nih.gov
  • 2-(piperazin-1-yl)propanenitrile | 1017467-63-8 - Sigma-Aldrich Source: sigmaaldrich.com
Foundational

2-(Piperazin-1-yl)propanenitrile Dihydrochloride: A Comprehensive Guide to Intrinsic Stability, Degradation Kinetics, and Storage Protocols

Executive Summary 2-(Piperazin-1-yl)propanenitrile dihydrochloride (CAS: 1017467-63-8) is a highly versatile bifunctional intermediate utilized extensively in the synthesis of active pharmaceutical ingredients (APIs)[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Piperazin-1-yl)propanenitrile dihydrochloride (CAS: 1017467-63-8) is a highly versatile bifunctional intermediate utilized extensively in the synthesis of active pharmaceutical ingredients (APIs)[1]. Featuring both a secondary amine within a piperazine ring and a reactive nitrile side chain, its chemical behavior requires precise environmental control. While the dihydrochloride salt form is deliberately engineered to enhance aqueous solubility and solid-state stability compared to its free-base counterpart, it introduces specific vulnerabilities—most notably, pronounced hygroscopicity[2].

This whitepaper provides drug development professionals with a mechanistic understanding of the compound's stability profile, causality-driven experimental protocols for forced degradation, and regulatory-aligned storage guidelines.

Chemical Profile and Mechanistic Vulnerabilities

To design an effective storage and handling protocol, one must first understand why the molecule degrades. The intrinsic stability of 2-(piperazin-1-yl)propanenitrile dihydrochloride is governed by the competing electronic properties of its functional groups:

  • The Dihydrochloride Salt Matrix: Protonation of the two piperazine nitrogen atoms yields a stable crystalline lattice that prevents rapid atmospheric oxidation and limits volatility[2]. However, chloride salts of amines are inherently hygroscopic. They act as desiccants, pulling atmospheric moisture into the crystal lattice.

  • The Nitrile Group (-C≡N): The carbon atom of the nitrile group is highly electrophilic. In the presence of absorbed moisture (facilitated by the hygroscopic salt) and the localized acidic microenvironment (provided by the HCl), the nitrile group becomes highly susceptible to hydrolysis[3].

  • The Piperazine Ring: While the protonated state protects the nitrogens, exposure to strong reactive oxygen species (ROS) or transition metal impurities can overcome this activation energy barrier, leading to N-oxidation[4].

Degradation Pathways (Causality & Kinetics)

Understanding degradation requires mapping the kinetic pathways that transform the parent API into its impurities.

  • Hydrolytic Degradation (Primary Pathway): Moisture is not merely a solvent; it is a reactant. The acidic microenvironment auto-catalyzes the hydration of the nitrile group. The triple bond is attacked by water, forming an intermediate enol that tautomerizes into an amide (-CONH2). Prolonged exposure to moisture further hydrolyzes the amide into a carboxylic acid (-COOH)[3].

  • Oxidative Degradation: Exposure to peroxides, radical initiators, or prolonged UV light leads to the formation of N-oxides at the piperazine nitrogens. The electron-rich nature of the amine (when transiently deprotonated in solution) makes it a prime target for electrophilic oxygen species[4].

DegradationPathways A 2-(Piperazin-1-yl)propanenitrile Dihydrochloride B Hydrolysis (Moisture/pH) A->B C Oxidation (ROS/Air) A->C D Thermal/Photo Stress A->D E Amide / Carboxylic Acid Derivatives B->E F Piperazine N-oxides C->F G Radical Cleavage Products D->G

Mechanistic degradation pathways of 2-(Piperazin-1-yl)propanenitrile dihydrochloride.

Regulatory-Aligned Stability Testing (ICH Q1A(R2))

To establish a self-validating system for shelf-life determination, stability testing must strictly align with the ICH Q1A(R2) guidelines for new drug substances[5]. Because this compound is a hygroscopic salt, container closure integrity is the most critical variable during these studies.

Quantitative Stability Data Summary

The following table outlines the ICH Q1A(R2) standard testing conditions and the mechanistically expected vulnerabilities for this specific compound[6]:

Stress ConditionEnvironmental ParametersDurationExpected Vulnerability & Causality
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 monthsMinimal degradation if container closure is hermetic.
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 monthsModerate. Moisture ingress will drive nitrile hydrolysis to amides.
Hydrolytic (Forced) 0.1M HCl / 0.1M NaOH24–48 hrsHigh. Extreme pH rapidly converts nitriles to carboxylic acids.
Oxidative (Forced) 3% H₂O₂24 hrsHigh. Direct N-oxide formation on the piperazine ring.

Experimental Protocol: Stability-Indicating Forced Degradation

A robust analytical method must be "stability-indicating"—meaning it can definitively resolve the parent compound from all generated degradants. The following self-validating workflow forces the molecule through its degradation pathways to prove the analytical method's resolving power[6].

Step-by-Step Methodology
  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of 2-(Piperazin-1-yl)propanenitrile dihydrochloride in a chemically inert diluent (e.g., LC-MS grade Water/Acetonitrile).

  • Hydrolytic Stress (Acid/Base):

    • Acidic: Mix 1 mL of stock with 1 mL of 0.1N HCl. Incubate at 60°C for 24 hours.

    • Basic: Mix 1 mL of stock with 1 mL of 0.1N NaOH. Incubate at 60°C for 24 hours.

    • Causality: This validates the susceptibility of the electrophilic nitrile carbon to extreme pH extremes, driving the formation of amide/acid degradants[3].

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at 25°C for 24 hours.

    • Causality: Induces N-oxidation of the piperazine ring to ensure the LC-MS can detect the +16 Da mass shift[4].

  • Neutralization & Quenching: Critical Step. Neutralize the acid/base samples to pH 7.0 to arrest degradation. Quench oxidative samples with sodium thiosulfate. This ensures that degradation does not continue while the sample sits in the autosampler, validating the accuracy of the time-point.

  • LC-MS Analysis: Dilute all samples to a working concentration of 0.1 mg/mL. Analyze via LC-MS to identify mass shifts (e.g., +18 Da for hydration of nitrile to amide, +16 Da for N-oxidation).

ForcedDegradation cluster_stress ICH Q1A(R2) Stress Conditions S1 Stock Solution (1 mg/mL) Acid 0.1N HCl (60°C) S1->Acid Base 0.1N NaOH (60°C) S1->Base Ox 3% H2O2 (25°C) S1->Ox Q Neutralization & Quenching Acid->Q Base->Q Ox->Q LC LC-MS Analysis (Peak Resolution) Q->LC D Degradation Pathway Mapping LC->D

Step-by-step forced degradation workflow for stability-indicating method validation.

Optimal Storage Conditions & Handling

Translating kinetic stability data into practical laboratory and manufacturing protocols is essential for maintaining the integrity of 2-(Piperazin-1-yl)propanenitrile dihydrochloride.

  • Temperature: Store at 2–8°C (Refrigerated) . Lowering the thermal kinetic energy exponentially decreases the rate of both spontaneous hydrolysis and oxidation[4].

  • Moisture Protection (Critical): Due to the hygroscopic nature of the dihydrochloride salt, the compound must be stored in tightly sealed containers. It is highly recommended to use a secondary container (e.g., a desiccator or a sealed Mylar bag containing silica gel packets) to actively scavenge ambient moisture.

  • Atmosphere: For bulk storage or post-opening, flush the headspace of the container with an inert gas (Nitrogen or Argon) before resealing. This displaces atmospheric oxygen, mitigating the risk of piperazine N-oxidation[4].

  • Light Exposure: Store in amber glass or opaque high-density polyethylene (HDPE) containers to prevent photo-induced radical cleavage[4].

References

  • GMP Compliance - ICH Q1A(R2) Stability Testing of new drugs and products URL:[Link]

  • ResolveMass - Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects URL: [Link]

  • NIH / PMC - Isolation and Characterization of a Nitrile-Hydrolysing Bacterium URL:[Link]

Sources

Protocols & Analytical Methods

Method

Comprehensive Application Note: 2-(Piperazin-1-yl)propanenitrile Dihydrochloride in Advanced Organic Synthesis

Executive Summary 2-(Piperazin-1-yl)propanenitrile dihydrochloride is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and advanced organic synthesis. Featuring both a secondary amin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Piperazin-1-yl)propanenitrile dihydrochloride is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and advanced organic synthesis. Featuring both a secondary amine and an α-aminonitrile moiety, this compound serves as a critical intermediate for synthesizing polyamines, kinase inhibitors, and G-protein-coupled receptor (GPCR) ligands. This application note details the mechanistic rationale for its use, physicochemical properties, and field-validated protocols for its derivatization.

Table 1: Physicochemical Profile
PropertySpecificationMechanistic Significance
Chemical Formula C₇H₁₃N₃ · 2HClThe dihydrochloride salt ensures stoichiometric precision during base-mediated neutralizations.
Molecular Weight ~212.12 g/mol -
Appearance White to off-white solidIndicates high purity; degradation often presents as a yellow/brown oil.
Solubility Soluble in H₂O, DMSO, MeOHFacilitates biphasic neutralizations and polar protic reaction conditions.
Storage 2-8°C, HygroscopicRequires desiccation to prevent moisture-induced hydrolysis of the nitrile group.

Mechanistic Foundations: The Strecker Origin & Dihydrochloride Rationale

The core scaffold of 2-(piperazin-1-yl)propanenitrile is classically synthesized via a multi-component Strecker-type reaction involving piperazine, acetaldehyde, and a cyanide source . While the free base form is highly reactive, it is prone to premature oxidation and retro-Strecker degradation (the spontaneous loss of HCN) under ambient conditions[1].

Causality for Salt Formation: Isolating the compound as a dihydrochloride salt fundamentally alters its stability profile. Protonation of the piperazine nitrogen atoms prevents nucleophilic degradation pathways and sterically shields the α-aminonitrile group. When deployed in synthesis, the salt must be neutralized in situ (e.g., with DIPEA or K₂CO₃) to liberate the secondary amine for regioselective N-derivatization.

Application Workflow 1: Synthesis of Piperazine-Linked Polyamines via Nitrile Reduction

Causality & Experimental Choices: The nitrile group is an excellent precursor for primary amines. Reduction of the α-aminonitrile yields a 1-(2-aminopropyl)piperazine derivative, a motif critical for synthesizing chelating agents and GPCR ligands. Catalytic hydrogenation using Raney Nickel is preferred over lithium aluminum hydride (LiAlH₄) because it avoids the formation of stable aluminum-amine complexes, which complicate the aqueous workup and significantly reduce overall yield. Furthermore, conducting the reaction in methanolic ammonia suppresses the formation of secondary amine dimers, a common side reaction in nitrile reductions.

Protocol 1: Catalytic Hydrogenation (Self-Validating System)
  • Preparation: In a high-pressure hydrogenation vessel, dissolve 2-(piperazin-1-yl)propanenitrile dihydrochloride (10 mmol) in 30 mL of methanolic ammonia (7N).

  • Catalyst Addition: Add Raney Nickel slurry (1.0 g, pre-washed with methanol). Caution: Dry Raney Nickel is highly pyrophoric.

  • Purging: Purge the vessel with N₂ (3x) to remove oxygen, followed by H₂ (3x) to establish the reactive atmosphere.

  • Reaction: Pressurize the vessel to 50 psi H₂ and stir vigorously at 40°C for 12 hours. Monitor hydrogen uptake; the reaction is complete when internal pressure stabilizes.

  • Workup: Filter the catalyst through a pad of Celite under an inert atmosphere. Wash the pad with excess methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-(2-aminopropyl)piperazine. Purity can be validated immediately via LC-MS (Target[M+H]⁺ = 144.1).

Application Workflow 2: Regioselective N-Arylation via Buchwald-Hartwig Cross-Coupling

Causality & Experimental Choices: The unsubstituted N4 position of the piperazine ring is a potent nucleophile once the dihydrochloride salt is neutralized. To synthesize N-aryl piperazine derivatives—a ubiquitous motif in antipsychotics and oncology drugs—Buchwald-Hartwig cross-coupling is the gold standard . As demonstrated in Table 2, the use of a bulky, electron-rich biarylphosphine ligand like RuPhos paired with Pd₂(dba)₃ prevents the formation of undesired bis-arylated byproducts and accelerates the C-N bond formation .

Table 2: Catalyst Optimization for N-Arylation of Piperazine [4.1]
Catalyst SystemLigandEquivalents of PiperazineReaction TimeYield (%)Observation
Pd(OAc)₂BINAP1.524 h< 40%High bis-arylation
Pd₂(dba)₃XPhos1.512 h65%Moderate mono-arylation
Pd₂(dba)₃ RuPhos 1.5 10 min > 85% Excellent mono-arylation selectivity
Protocol 2: Pd-Catalyzed N-Arylation
  • Reagent Assembly: To an oven-dried Schlenk flask, add 2-(piperazin-1-yl)propanenitrile dihydrochloride (1.0 mmol), the aryl chloride (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu) (3.5 mmol). Causality Note: 3.5 equivalents of base are strictly required—2.0 eq to neutralize the dihydrochloride salt and 1.5 eq to drive the catalytic cycle.

  • Inertion: Evacuate and backfill the flask with N₂ (3x).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Coupling: Heat the reaction mixture to 85°C for 10–30 minutes while stirring vigorously. Monitor via TLC or LC-MS until the aryl chloride is consumed[2].

  • Quench & Extraction: Cool to room temperature, quench with water (5 mL), and extract with ethyl acetate (3 x 10 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via flash column chromatography to isolate the pure N-aryl derivative.

Integration into Pharmaceutical Scaffolds (e.g., ALK5 Inhibitors)

Piperazine-nitrile derivatives are frequently incorporated into complex Active Pharmaceutical Ingredients (APIs). For instance, they are utilized as solubilizing and target-binding appendages in the synthesis of ALK5 (TGF-β type I receptor) inhibitors . The basicity of the piperazine ring improves the pharmacokinetic profile, while the nitrile (or its reduced amine counterpart) interacts with key residues in the kinase hinge region[3].

Workflow N1 2-(Piperazin-1-yl)propanenitrile Dihydrochloride N2 Free Base Liberation (DIPEA / K2CO3) N1->N2 Neutralization N3 N-Arylation / Alkylation (Buchwald-Hartwig) N2->N3 Pathway A N4 Nitrile Reduction (Raney Ni / H2) N2->N4 Pathway B N5 Advanced API Scaffold (e.g., ALK5 Inhibitor) N3->N5 Scaffold Assembly N4->N5 Scaffold Assembly

Workflow illustrating the divergent synthetic utility of 2-(Piperazin-1-yl)propanenitrile.

Pathway TGF TGF-β Ligand TBR2 TGF-β Type II Receptor TGF->TBR2 Binds ALK5 ALK5 (TGF-β Type I Receptor) TBR2->ALK5 Phosphorylates & Activates SMAD23 SMAD2 / SMAD3 ALK5->SMAD23 Phosphorylates SMAD4 SMAD4 (Co-SMAD) SMAD23->SMAD4 Forms Complex Nucleus Gene Transcription (Fibrosis/Inflammation) SMAD4->Nucleus Translocates Inhibitor Piperazine-derived ALK5 Inhibitor Inhibitor->ALK5 Blocks Kinase Activity

Mechanism of action for piperazine-derived ALK5 inhibitors modulating the TGF-β pathway.

References

  • [1] Title: Non-Isocyanide-Based Three-Component Reactions: From Strecker to Nowadays Source: ResearchGate URL:[Link]

  • [2] Title: Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • [4] Title: Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • [3] Title: US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors Source: Google Patents URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-(Piperazin-1-yl)propanenitrile Dihydrochloride Stability in Solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in mitigating the rapid degradation of complex amine-salts in aqueous media.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in mitigating the rapid degradation of complex amine-salts in aqueous media. 2-(Piperazin-1-yl)propanenitrile dihydrochloride presents a unique trifecta of stability challenges: it is an alpha-aminonitrile, it contains a highly oxidizable piperazine ring, and its dihydrochloride salt form creates extreme local pH environments upon dissolution.

This guide provides the causal mechanics behind these degradation pathways, field-proven troubleshooting FAQs, and a self-validating protocol to ensure the integrity of your experimental solutions.

Part 1: Core Mechanisms of Degradation (The "Why")

To stabilize a molecule, we must first understand how it breaks apart. 2-(Piperazin-1-yl)propanenitrile dihydrochloride is vulnerable to three distinct, environmentally dependent degradation pathways:

  • Acid-Catalyzed Nitrile Hydrolysis (Low pH): The dissolution of the dihydrochloride salt releases two equivalents of HCl, drastically lowering the solution pH (often < 2.0 in unbuffered water). Under strongly acidic conditions, the nitrile nitrogen becomes protonated, making the adjacent carbon highly electrophilic. Water acts as a nucleophile, attacking the carbon to form an imidic acid intermediate that rapidly tautomerizes into an amide[1][2].

  • Retro-Strecker Decomposition (High pH / Heat): Because the compound is an alpha-aminonitrile, it is a thermodynamic product of the Strecker synthesis—a reversible process[3]. At neutral to basic pH (pH > 7) or at elevated temperatures, the molecule undergoes retro-Strecker cleavage. This dissociation yields free piperazine, acetaldehyde, and highly toxic hydrogen cyanide (HCN)[3][4].

  • Transition-Metal Catalyzed Oxidation (O₂ / Trace Metals): The secondary amines in the piperazine ring are highly susceptible to oxidative degradation. Dissolved molecular oxygen, catalyzed by trace transition metals (such as Fe²⁺ or Cu²⁺ from glassware or buffer salts), initiates radical oxidation pathways, leading to N-oxides and colored degradants[5][6].

DegradationPathways Compound 2-(Piperazin-1-yl) propanenitrile Hydrolysis Acid Hydrolysis (Low pH) Compound->Hydrolysis H2O, H+ Retro Retro-Strecker (High pH / Temp) Compound->Retro OH-, Heat Oxidation Oxidation (O2, Trace Metals) Compound->Oxidation O2, Fe/Cu Amide Propanamide Derivative Hydrolysis->Amide Fragments Piperazine + Acetaldehyde + HCN Retro->Fragments OxProducts N-Oxides & Colored Degradants Oxidation->OxProducts

Fig 1: Primary degradation pathways of 2-(Piperazin-1-yl)propanenitrile in aqueous solutions.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: My compound degrades rapidly immediately after dissolving it in LC-MS grade water. How do I prevent this? A1: The rapid degradation is driven by the intrinsic acidity of the dihydrochloride salt. Dissolving it in unbuffered water plummets the pH, triggering acid-catalyzed hydrolysis of the nitrile group[1][2]. Solution: Never dissolve the salt in pure water. Reconstitute the powder directly into a pre-chilled, moderately buffered solution (e.g., 100 mM Sodium Phosphate, pH 5.5) to immediately neutralize the excess HCl and stabilize the nitrile.

Q2: I am detecting free piperazine and noticing a faint bitter almond odor in my aged buffer solutions. What is happening? A2: You are observing retro-Strecker decomposition[3]. The bitter almond odor is a severe safety warning: it indicates the release of hydrogen cyanide (HCN) gas. This occurs if the solution pH drifts too high (pH > 7.0) or if the solution is left at room temperature[4]. Solution: Immediately move the solution to a fume hood and quench it with a basic bleach solution to destroy the cyanide. To prevent this, strictly maintain the solution pH between 5.0 and 6.0 and store all aliquots at 4°C or on ice during use.

Q3: After a few days in the fridge, my stock solution turns from colorless to a pale yellow/brown. Is it still usable? A3: No, discard the solution. The color change indicates oxidative degradation of the piperazine ring[5]. Even at 4°C, trace heavy metals (like copper or iron) present in buffer salts can catalyze oxidation in the presence of dissolved oxygen[6]. Solution: Add 1 mM EDTA to your buffer to chelate trace metals, and degas your solvents (sparge with Nitrogen or Argon) prior to dissolving the compound[5][6].

Part 3: Quantitative Data & Buffer Selection

The stability of 2-(Piperazin-1-yl)propanenitrile is a delicate balancing act between preventing acid hydrolysis (requires higher pH) and preventing retro-Strecker dissociation (requires lower pH). The optimal thermodynamic minimum is pH 5.5 .

Solution ConditionTempAdditivesEstimated Stability (24h)Primary Degradation Pathway
Pure Water (pH < 2.5)25°CNone< 40%Acid-Catalyzed Hydrolysis
PBS Buffer (pH 7.4)25°CNone< 50%Retro-Strecker Dissociation
100 mM PO₄ (pH 5.5)25°CNone~ 85%Trace Oxidation
100 mM PO₄ (pH 5.5)4°CNone~ 95%Trace Hydrolysis
100 mM PO₄ (pH 5.5) 4°C 1 mM EDTA + N₂ > 99% None Detected
Part 4: Standard Operating Procedure (SOP) for Stable Solution Preparation

To ensure maximum stability and reproducibility, follow this self-validating workflow.

SOPWorkflow Step1 1. Buffer Prep 100mM PO4, 1mM EDTA Step2 2. Degassing N2/Ar Sparge Step1->Step2 Step3 3. pH & Temp Adjust pH 5.5, Chill 4°C Step2->Step3 Step4 4. Dissolution Monitor pH drift Step3->Step4 Step5 5. Storage Amber Vials, -20°C Step4->Step5

Fig 2: Self-validating workflow for the preparation of stable alpha-aminonitrile solutions.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a 100 mM Sodium Phosphate buffer. Add 1 mM EDTA to sequester catalytic transition metals that drive piperazine oxidation[5].

  • Degassing: Degas the buffer by sonicating under vacuum for 10 minutes, followed by sparging with Argon or Nitrogen gas for 15 minutes to displace dissolved oxygen[6].

  • pH & Temperature Optimization: Adjust the buffer pH to exactly 5.5 using dilute NaOH. Pre-chill the degassed buffer to 4°C. Causality: This specific pH is high enough to prevent acid-catalyzed nitrile hydrolysis[2], yet low enough to inhibit base-catalyzed retro-Strecker dissociation[3].

  • Self-Validating Dissolution: Slowly add the 2-(Piperazin-1-yl)propanenitrile dihydrochloride powder to the chilled buffer while stirring gently. Critical Check: Monitor the pH during addition. The dihydrochloride salt will consume buffer capacity and lower the pH. Perform minor back-titrations with 0.1 M NaOH to maintain the pH strictly at 5.5. If the pH drops below 4.0 at any point, the batch is compromised.

  • Aliquoting and Storage: Filter-sterilize the solution through a 0.22 µm PTFE membrane. Divide into single-use aliquots in amber glass vials (to prevent photo-oxidation)[5], blanket the headspace with Argon, and store at -20°C. Thaw only once on ice immediately before use.

Part 5: References

1.[5] Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs - Benchchem. 5 2.[1] 20.7: Chemistry of Nitriles - LibreTexts. 1 3.[6] Effects of Catalysts, Inhibitors, and Contaminants on Piperazine Oxidation - ResearchGate. 6 4.[2] Acidic Hydrolysis of Nitriles To Amides - Master Organic Chemistry. 2 5.[3] The Strecker Synthesis of Amino Acids - Master Organic Chemistry. 3 6.[4] The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC.4

Sources

Optimization

Technical Support Center: 2-(Piperazin-1-yl)propanenitrile Dihydrochloride Impurity Profiling

Welcome to the Technical Support Center for the analytical profiling of 2-(Piperazin-1-yl)propanenitrile dihydrochloride . As a critical building block and intermediate in pharmaceutical synthesis, this compound presents...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analytical profiling of 2-(Piperazin-1-yl)propanenitrile dihydrochloride . As a critical building block and intermediate in pharmaceutical synthesis, this compound presents unique analytical challenges due to its high polarity, the presence of basic secondary and tertiary amines, and the reactivity of the propanenitrile moiety.

This guide is designed for researchers and drug development professionals, providing mechanistic insights, validated methodologies, and troubleshooting protocols to ensure robust impurity profiling.

Impurity Profiling Workflow

G Start Raw Intermediate 2-(Piperazin-1-yl)propanenitrile 2HCl Prep Sample Preparation (Cold extraction, pH 3-4 control) Start->Prep Sep Chromatographic Separation (HILIC or Ion-Pairing RP-HPLC) Prep->Sep Detect Detection & Elucidation (High-Res LC-MS/MS & ELSD) Sep->Detect Quant Quantification & Validation (LOD/LOQ determination) Detect->Quant

Figure 1: End-to-end impurity profiling workflow for piperazine-derived nitriles.

FAQs: Mechanistic & Methodological Insights

Q1: Why is direct HPLC-UV analysis challenging for this compound, and what are the alternatives? Causality & Experience: 2-(Piperazin-1-yl)propanenitrile lacks a conjugated pi-electron system or a strong UV chromophore. The piperazine ring and the aliphatic nitrile do not absorb significantly above 210 nm. Analyzing at such low wavelengths leads to poor sensitivity, severe baseline drift from mobile phase absorbance, and matrix interference [1]. Solution: For routine and highly sensitive impurity profiling, Evaporative Light Scattering Detection (ELSD) or LC-MS/MS are the gold standards. If UV must be used, pre-column derivatization with agents like dansyl chloride can introduce a chromophore, though this risks introducing derivatization artifacts and complicates the workflow.

Q2: What are the primary synthetic impurities expected from the aza-Michael addition route? Causality & Experience: The synthesis of this intermediate typically involves the aza-Michael addition of piperazine to acrylonitrile [3]. Because piperazine has two equivalent secondary amine sites, controlling the reaction to yield only the mono-substituted product is difficult. The primary impurities include:

  • Unreacted Piperazine: Highly polar, lacks UV absorbance, and elutes in the void volume on standard reversed-phase columns.

  • 1,4-Bis(2-cyanoethyl)piperazine: The double-addition (over-alkylation) product. It is more lipophilic than the API and retains longer on reversed-phase columns [4].

  • Hydrolysis Products: The nitrile group is susceptible to hydrolysis under strongly acidic or basic workup conditions, yielding 3-(piperazin-1-yl)propanamide or the corresponding carboxylic acid.

Troubleshooting Guide: Chromatographic & Preparation Issues

Issue 1: Poor retention and severe peak tailing of the main peak on standard C18 columns. Root Cause: 2-(Piperazin-1-yl)propanenitrile dihydrochloride is highly polar and exists as a dication at low to neutral pH (piperazine pKa values are ~5.3 and ~9.7). On a standard hydrophobic C18 stationary phase, polar dications experience minimal hydrophobic interaction and strong secondary ion-exchange interactions with residual surface silanols on the silica support, causing severe tailing. Resolution:

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for highly polar dications. Use a zwitterionic stationary phase with a high-organic mobile phase (e.g., 80% Acetonitrile / 20% 10mM Ammonium Formate, pH 3.0).

  • Ion-Pairing RP-HPLC: If RP-HPLC is strictly required, incorporate a volatile ion-pairing reagent like trifluoroacetic acid (TFA) (0.1% v/v) to mask the positive charges and increase apparent hydrophobicity [5].

Issue 2: In-situ degradation of the sample during preparation (Ghost Peaks). Root Cause: The propanenitrile moiety can undergo retro-Michael addition or hydrolysis if left in unbuffered aqueous solutions at elevated temperatures or extreme pH, leading to artificially inflated levels of piperazine and degradation products during the analysis. Resolution: Prepare samples in a diluent buffered to pH 3.0–4.0 (e.g., 0.1% formic acid in water/acetonitrile) to stabilize the nitrile group. Store vials in a thermostatted autosampler at 4°C and analyze within 24 hours of preparation.

Chemical Degradation Pathways

Pathway Main 2-(Piperazin-1-yl)propanenitrile Hydrolysis Hydrolysis (H2O, H+/OH-) Main->Hydrolysis Retro Retro-Michael Addition (Heat) Main->Retro Amide 3-(Piperazin-1-yl)propanamide Hydrolysis->Amide Acid 3-(Piperazin-1-yl)propanoic acid Amide->Acid Pip Piperazine Retro->Pip Acrylo Acrylonitrile Retro->Acrylo

Figure 2: Primary chemical degradation pathways of 2-(Piperazin-1-yl)propanenitrile.

Quantitative Data: Typical Impurity Profile Limits

The following table summarizes the expected chromatographic behavior and regulatory acceptance criteria for the main compound and its common impurities using a HILIC-MS method.

Table 1: Chromatographic behavior and acceptance criteria for 2-(Piperazin-1-yl)propanenitrile and impurities.

AnalyteRRT (Relative Retention Time)Detection ModeTypical LOD (µg/mL)ICH Qualification Limit
1,4-Bis(2-cyanoethyl)piperazine0.65LC-MS (ESI+)0.05NMT 0.15%
2-(Piperazin-1-yl)propanenitrile 1.00 LC-MS / ELSD 0.10 N/A (Main Peak)
Piperazine1.45LC-MS (ESI+)0.02NMT 0.10%
3-(Piperazin-1-yl)propanamide1.80LC-MS (ESI+)0.05NMT 0.15%
3-(Piperazin-1-yl)propanoic acid2.15LC-MS (ESI+)0.05NMT 0.15%

Step-by-Step Methodology: LC-MS/MS Impurity Profiling

This self-validating protocol utilizes a zwitterionic HILIC approach to ensure robust retention of the highly polar dihydrochloride salt while efficiently separating the lipophilic disubstituted impurities.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. (Mechanistic note: The acidic pH ensures full protonation of the piperazine nitrogens, providing consistent ESI+ ionization and preventing peak tailing).

  • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

Step 2: Sample Preparation
  • Accurately weigh 10.0 mg of 2-(Piperazin-1-yl)propanenitrile dihydrochloride.

  • Dissolve in 10.0 mL of Diluent (Acetonitrile:Water 80:20 v/v containing 0.1% Formic acid) to yield a 1.0 mg/mL solution.

  • Vortex for 1 minute and sonicate in a cold water bath (<15°C) for 5 minutes to prevent thermal degradation.

  • Filter through a 0.22 µm PTFE syringe filter directly into an amber autosampler vial.

Step 3: Chromatographic Conditions
  • Column: Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 150 x 4.6 mm, 3 µm) or equivalent.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 2 µL.

  • Gradient Program:

    • 0–2 min: 90% B (Isocratic hold to retain polar analytes)

    • 2–10 min: Linear gradient to 50% B (Elution phase)

    • 10–15 min: Hold at 50% B (Column wash)

    • 15–16 min: Return to 90% B

    • 16–25 min: Re-equilibration at 90% B

Step 4: Mass Spectrometry (ESI+) Settings
  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 800 L/hr

  • Scan Range: m/z 50 to 500.

  • Targeted MRM Transitions (Quantification):

    • Piperazine: m/z 87.1 → 44.1

    • 2-(Piperazin-1-yl)propanenitrile: m/z 140.1 → 87.1

    • 1,4-Bis(2-cyanoethyl)piperazine: m/z 193.1 → 140.1

Step 5: System Suitability & Validation
  • Blank Check: Inject a blank diluent to confirm no carryover from previous runs.

  • Resolution Check: Inject a standard mixture of the API and known impurities at the 0.15% specification level. The Resolution ( Rs​ ) between 2-(Piperazin-1-yl)propanenitrile and Piperazine must be ≥2.0 .

  • Sensitivity Check: Signal-to-noise (S/N) for all impurities at the Limit of Quantification (LOQ) level must be ≥10 . If this fails, perform a tuning optimization on the MS source parameters.

References

  • Pharmaceutical Outsourcing. "HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis." Pharmaceutical Outsourcing, [Link]

  • Frontiers in Chemistry. "Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation." Frontiers, [Link]

  • MDPI. "1,4-Bis(2-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl)piperazine." MDPI Molbank, [Link]

  • Helix Chromatography. "HPLC Methods for analysis of Piperazine." Helix Chromatography, [Link]

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions in the Synthesis and Handling of 2-(Piperazin-1-yl)propanenitrile Dihydrochloride

Welcome to the technical support center for 2-(Piperazin-1-yl)propanenitrile dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encount...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(Piperazin-1-yl)propanenitrile dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and handling of this important chemical intermediate. Our focus is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower you in your experimental work.

The synthesis of monosubstituted piperazines like 2-(Piperazin-1-yl)propanenitrile is often complicated by the symmetrical nature of the piperazine ring, which can lead to undesired side reactions.[1][2] The most prevalent of these is the formation of the 1,4-disubstituted byproduct. Furthermore, the presence of a nitrile functional group introduces susceptibility to hydrolysis under certain conditions.[3]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you identify, characterize, and mitigate these common side reactions.

Section 1: Frequently Asked Questions (FAQs) on Common Side Reactions

This section addresses the most common issues encountered during the synthesis and analysis of 2-(Piperazin-1-yl)propanenitrile dihydrochloride.

Q1: I'm seeing a significant, higher molecular weight peak in my LC-MS analysis alongside my desired product. What is it likely to be?

A1: The most probable identity of this higher molecular weight species is the 1,4-disubstituted byproduct, 3,3'-(piperazine-1,4-diyl)dipropanenitrile . This side reaction occurs when both nitrogen atoms of the piperazine ring react with the propanenitrile source (e.g., acrylonitrile).[2] This is a classic challenge in piperazine chemistry where achieving mono-substitution requires careful control of reaction conditions.[4]

The formation of this byproduct is favored when using piperazine free base or when the reaction stoichiometry does not sufficiently favor the mono-addition. Using piperazine as a hydrochloride salt is a common strategy to "protect" one of the nitrogens via protonation, thereby promoting mono-substitution.[1]

To confirm its identity, you should observe a specific mass-to-charge ratio (m/z) in your mass spectrum corresponding to the disubstituted structure. Further confirmation can be achieved using ¹H and ¹³C NMR, where the symmetrical nature of the disubstituted product will result in a simpler spectrum compared to the desired monosubstituted compound.

Q2: My product purity seems to decrease over time, and I'm detecting new impurities with slightly higher masses, particularly when my samples are exposed to moisture. What is happening?

A2: This observation strongly suggests the hydrolysis of the nitrile functional group. The nitrile group (-C≡N) is susceptible to hydrolysis under both acidic and basic conditions, proceeding in two stages.[3][5]

  • Initial Hydrolysis: The nitrile is first hydrolyzed to a primary amide, forming 3-(piperazin-1-yl)propanamide .

  • Secondary Hydrolysis: The amide can then be further hydrolyzed to a carboxylic acid, yielding 3-(piperazin-1-yl)propanoic acid .

Since your product is a dihydrochloride salt, the environment is inherently acidic, which can catalyze this process, especially in the presence of water. You can identify these degradation products by LC-MS, looking for masses corresponding to the addition of one molecule of water (M+18 for the amide) and two molecules of water with the loss of ammonia (M+17 for the acid).

Q3: My reaction yield is consistently low, and I'm left with a significant amount of unreacted piperazine. How can I improve the conversion?

A3: Low conversion with significant unreacted piperazine starting material points to several potential issues:

  • Insufficient Reactivity: The electrophile (e.g., acrylonitrile) may not be sufficiently activated, or the reaction temperature may be too low. While the aza-Michael addition is often exothermic, it may require initial heating to overcome the activation energy.[5]

  • Poor Stoichiometry: Ensure you are using at least a 1:1 molar ratio of the propanenitrile source to piperazine. Using a slight excess of the electrophile can drive the reaction to completion, but this must be balanced against the risk of increasing the formation of the di-substituted byproduct.

  • Base Equivalents: If you start with piperazine dihydrochloride, you must add a sufficient amount of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to liberate the free amine for the reaction to proceed. Insufficient base will result in a large portion of the piperazine remaining as the unreactive protonated salt.

Q4: Can impurities from my starting materials carry through or cause side reactions?

A4: Absolutely. The purity of your starting materials is critical. For piperazine, common impurities can arise from its synthesis or storage.[6] For the propanenitrile source (e.g., acrylonitrile), inhibitors are often added to prevent polymerization. If these inhibitors are not removed, they can interfere with the reaction. More importantly, acrylonitrile can self-polymerize, especially in the presence of basic catalysts or upon exposure to light, leading to a complex mixture of oligomers and polymers that can complicate purification and lower your yield.

Section 2: Identification and Characterization Workflows

Here we provide systematic protocols for identifying the key side products discussed above.

Workflow 1: Differentiating Mono- vs. Di-substituted Products

This workflow uses a combination of Mass Spectrometry and NMR to unambiguously identify the desired product and the common di-substituted impurity.

  • Sample Preparation: Dissolve the crude reaction mixture in a suitable solvent (e.g., methanol, acetonitrile/water) to a concentration of approximately 1 mg/mL.

  • LC-MS Analysis:

    • Inject the sample onto a reverse-phase HPLC system (e.g., C18 column) coupled to a mass spectrometer.

    • Run a gradient elution from high aqueous to high organic mobile phase.

    • Monitor the extracted ion chromatograms for the expected m/z values of the starting material, mono-substituted product, and di-substituted product (see Table 1).

  • NMR Analysis:

    • Purify the main product and the suspected byproduct via column chromatography or preparative HPLC.

    • Acquire ¹H and ¹³C NMR spectra for each compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Compare the spectra. The mono-substituted product will have a more complex and asymmetric pattern, while the di-substituted product will show a simpler, symmetrical pattern.

CompoundStructureExpected [M+H]⁺ (m/z)Key ¹H NMR Features
2-(Piperazin-1-yl)propanenitrile (Mono-substituted)C₇H₁₃N₃140.12Asymmetric signals for piperazine protons; distinct signals for the -CH₂-CH₂-CN group.
3,3'-(Piperazine-1,4-diyl)dipropanenitrile (Di-substituted)C₁₀H₁₆N₄193.15Symmetrical signals; typically one main signal for all 8 piperazine protons and one set of signals for the two identical -CH₂-CH₂-CN groups.

Here is the general reaction scheme illustrating the desired pathway versus the common side reaction.

G cluster_reactants Piperazine Piperazine Piperazine->mid_point Acrylonitrile Acrylonitrile Source Acrylonitrile->mid_point MonoSub 2-(Piperazin-1-yl)propanenitrile (Desired Product) DiSub 1,4-Disubstituted Byproduct (Side Product) mid_point->MonoSub 1 eq. Acrylonitrile (Controlled Conditions) mid_point->DiSub >1 eq. Acrylonitrile (Excess Reagent)

Caption: Synthetic pathways for mono- and di-substitution of piperazine.

Workflow 2: Detecting and Identifying Hydrolysis Products

This workflow describes a forced degradation study to confirm the identity of potential hydrolysis byproducts.

  • Prepare Samples: Create three solutions of your purified 2-(Piperazin-1-yl)propanenitrile dihydrochloride (~1 mg/mL):

    • Control: In 50:50 acetonitrile/water.

    • Acidic: In 0.1 M HCl.

    • Basic: In 0.1 M NaOH (note: this will neutralize the HCl salt).

  • Stress Conditions: Heat the acidic and basic solutions at 60°C for 24 hours. Keep the control at room temperature.[7]

  • Analysis: Analyze all three samples by LC-MS.

    • Compare the chromatograms. The stressed samples should show new peaks that are absent or minor in the control.

    • Identify the masses of the new peaks, which should correspond to the amide and/or carboxylic acid derivatives (see Table 2).

CompoundStructureFormation PathwayExpected [M+H]⁺ (m/z)
3-(Piperazin-1-yl)propanamide C₇H₁₅N₃ONitrile + H₂O158.13
3-(Piperazin-1-yl)propanoic acid C₇H₁₄N₂O₂Amide + H₂O159.11

The following diagram illustrates the stepwise degradation of the nitrile group.

Hydrolysis Nitrile 2-(Piperazin-1-yl)propanenitrile Amide 3-(Piperazin-1-yl)propanamide Nitrile->Amide + H₂O (Acid/Base) Acid 3-(Piperazin-1-yl)propanoic acid Amide->Acid + H₂O (Acid/Base)

Caption: Stepwise hydrolysis of the nitrile functional group.

Section 3: Troubleshooting Guide

This table provides a quick reference for common experimental issues and their solutions.

SymptomProbable Cause(s)Recommended Action(s)
Multiple spots on TLC / peaks on HPLC 1. Formation of di-substituted byproduct. 2. Unreacted starting materials. 3. Hydrolysis of the nitrile group.1. Confirm identities using LC-MS and NMR. 2. Optimize stoichiometry; use piperazine monohydrochloride to favor mono-substitution.[1] 3. Ensure anhydrous conditions and avoid excessive heat during workup.
Product is an oil or difficult to crystallize Presence of impurities, especially the di-substituted byproduct, which can act as a crystallization inhibitor.Purify the crude product using column chromatography on silica or alumina before attempting crystallization.
Inconsistent NMR spectra between batches 1. Varying ratios of mono- to di-substituted product. 2. Presence of residual solvents or starting materials.1. Standardize reaction and purification protocols. 2. Use LC-MS to screen for impurities before NMR analysis. 3. Ensure samples are thoroughly dried under vacuum.
Product darkens or changes color upon storage Potential oxidative degradation or polymerization of trace impurities.Store the final product under an inert atmosphere (Nitrogen or Argon), protected from light, and at reduced temperatures (2-8°C).[8][9]

Section 4: Best Practices for Synthesis and Handling

To minimize side reactions and ensure high purity, follow these expert recommendations:

  • Control Stoichiometry: Use piperazine as the limiting reagent or employ a protecting group strategy to prevent di-substitution. The use of piperazine monohydrochloride or dihydrochloride with a controlled amount of base is highly recommended.[1][2]

  • Temperature Management: The aza-Michael addition can be exothermic. Maintain controlled cooling, especially during reagent addition, to prevent runaway reactions and the formation of polymeric byproducts.

  • Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative degradation of the amine, especially if the reaction requires prolonged heating.

  • Anhydrous Conditions: Use anhydrous solvents and reagents to prevent premature hydrolysis of the nitrile group.[10]

  • Proper Storage: Store the final 2-(Piperazin-1-yl)propanenitrile dihydrochloride product in a tightly sealed container in a cool, dry, and dark place to ensure its long-term stability.[8][10]

References

  • Pharmaffiliates. Piperazine-impurities. [Link]

  • Guo, Y.W., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Additives & Contaminants: Part A, 37(3), 430-440. [Link]

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). [Link]

  • Scribd. Analytical Methods for Piperazine Detection. (2022). [Link]

  • Masaryk University. Ph.D. Thesis - IS MUNI. [Link]

  • Reddy, P.R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]

  • Shitole, A., et al. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology, 21(7), 1109-1117. [Link]

  • Organic Syntheses. 1-benzylpiperazine. [Link]

  • Sova, Z., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2187. [Link]

  • Al-Ghorbani, M., et al. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports, 15(1), 1-13. [Link]

  • Chimalakonda, K.C., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 116-123. [Link]

  • Capot Chemical. MSDS of (S)-2-(Piperazin-2-YL)acetonitrile dihydrochloride. (2026). [Link]

  • Baron, M., et al. (2010). A method for the simultaneous detection of piperazines and their congenors in street samples of amphetamine type stimulants. Analytical Methods, 2(2), 164-171. [Link]

  • Google Patents.WO2010070370A1 - Process for the preparation of piperazine compounds and hydrochloride salts thereof.
  • Wang, X., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(15), 3584. [Link]

  • Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). [Link]

  • Elslager, E.F., et al. (1955). Derivatives of Piperazine. XXIII. Addition of 1-Arylpiperazines to a,/3-Unsaturated Nitriles and Esters. Journal of the American Chemical Society, 77(18), 4844-4847. [Link]

  • Shaikh, M.S., et al. (2017). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 60, 115-131. [Link]

  • Mendeley. Piperazine degradation in pilot plants. [Link]

Sources

Reference Data & Comparative Studies

Validation

Cross-Validation of 2-(Piperazin-1-yl)propanenitrile Dihydrochloride Bioassays: LC-MS/MS vs. High-Throughput ELISA

As a Senior Application Scientist, I frequently encounter the challenge of scaling pharmacokinetic (PK) and target-engagement assays from early-stage discovery to high-throughput clinical screening. 2-(Piperazin-1-yl)pro...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of scaling pharmacokinetic (PK) and target-engagement assays from early-stage discovery to high-throughput clinical screening. 2-(Piperazin-1-yl)propanenitrile dihydrochloride (CAS 1017467-63-8) is a highly polar, low-molecular-weight fragment (free base MW 139.2 g/mol ) widely utilized as a building block in drug discovery[1].

Quantifying this compound in biological matrices presents a distinct analytical challenge. The secondary and tertiary amines within the piperazine ring are highly basic, making them susceptible to severe ion suppression in electrospray ionization (ESI) mass spectrometry and prone to non-specific binding in immunoassays[2]. Furthermore, antibodies raised against piperazine-containing haptens often exhibit pH-dependent cross-reactivity, necessitating rigorous orthogonal cross-validation[3].

This guide provides an objective comparison and self-validating experimental methodologies for cross-validating a high-throughput Indirect Competitive ELISA (ic-ELISA) against the gold-standard LC-MS/MS for the quantification of 2-(Piperazin-1-yl)propanenitrile dihydrochloride.

Comparative Performance Analysis

When transitioning from low-throughput, high-specificity assays to high-throughput screening formats, understanding the operational trade-offs is critical. LC-MS/MS provides unparalleled specificity through mass-to-charge (m/z) filtering, while ic-ELISA leverages the rapid kinetics of antibody-antigen binding to process hundreds of samples simultaneously.

Quantitative Data Comparison (Human Plasma Matrix)
Performance ParameterLC-MS/MS (Gold Standard)ic-ELISA (High-Throughput)
Lower Limit of Quantification (LLOQ) 1.5 ng/mL5.0 ng/mL
Dynamic Linear Range 1.5 – 1000 ng/mL5.0 – 250 ng/mL
Intra-Assay Precision (CV%) < 4.5%< 8.2%
Inter-Assay Precision (CV%) < 6.0%< 11.5%
Sample Throughput ~80 samples / 24 hours~400 samples / 8 hours
Matrix Effect Tolerance High (Corrected via SIL-IS)Moderate (Requires 1:20 dilution)

Cross-Validation Logic & Workflow

To prove that the ic-ELISA is a reliable alternative to LC-MS/MS, both pipelines must be run in parallel using incurred (in vivo) biological samples. The correlation between the two methods is then statistically evaluated using Pearson correlation coefficients and Bland-Altman plots to detect any systematic bias.

Bioassay_CrossValidation A Incurred Plasma Samples (Spiked with Analyte) B Sample Aliquoting A->B C LC-MS/MS Protocol (Gold Standard) B->C D ic-ELISA Protocol (High Throughput) B->D E Protein Precipitation & Isotope Dilution C->E F Buffer Dilution (1:20) Matrix Masking D->F G Chromatographic Quantification E->G H Colorimetric Absorbance (450nm) F->H I Statistical Cross-Validation (Bland-Altman & Pearson r) G->I H->I

Fig 1. Parallel cross-validation workflow for 2-(Piperazin-1-yl)propanenitrile bioassays.

Self-Validating Experimental Methodologies

Protocol A: LC-MS/MS Quantification (The Orthogonal Standard)

This protocol utilizes a Stable Isotope-Labeled Internal Standard (SIL-IS) to create a self-validating system. If matrix components suppress the ionization of the target analyte, the SIL-IS is suppressed equally, keeping the Analyte/IS area ratio constant and ensuring absolute quantitative accuracy.

Step-by-Step Methodology:

  • Isotope Spiking: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of SIL-IS (e.g., 2-(Piperazin-1-yl)propanenitrile-d4 at 50 ng/mL).

    • Causality: Introducing the internal standard at the very first step ensures that any subsequent volumetric losses or extraction inefficiencies are mathematically normalized.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample. Vortex vigorously for 2 minutes.

    • Causality: The basic piperazine nitrogen readily binds to acidic residues on plasma proteins (e.g., human serum albumin). Acetonitrile disrupts these non-covalent interactions, precipitating the proteins while partitioning the polar propanenitrile fragment into the supernatant, ensuring total drug recovery.

  • Centrifugation & Filtration: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant through a 0.22 µm nylon filter into an autosampler vial.

  • Chromatographic Separation: Inject 5 µL onto a C18 column (1.7 µm, 2.1 × 100 mm). Use a mobile phase gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Causality: The acidic mobile phase (pH ~2.7) ensures the piperazine nitrogens remain fully protonated, improving peak shape and maximizing ionization efficiency in the positive ESI mode[2].

Protocol B: Indirect Competitive ELISA (ic-ELISA)

To mitigate matrix effects in competitive ELISAs for piperazine-linked compounds, sample dilution in optimized buffers (e.g., pH 7.4, 0.1 M NaCl) is a proven self-validating strategy[4]. This protocol self-validates by utilizing in-plate "spike-and-recovery" wells; if the recovery of a known spiked concentration falls outside the 80-120% range, the plate is automatically flagged for matrix interference.

AnalyteLogic Analyte 2-(Piperazin-1-yl) propanenitrile Binding Competitive Immuno-Binding Analyte->Binding Specific Affinity Antibody Anti-Piperazine mAb Antibody->Binding Capture Matrix Plasma Proteins (Matrix Effect) Matrix->Binding Steric Interference Signal Signal Output (Inverse to Analyte) Binding->Signal HRP-TMB Cleavage

Fig 2. Mechanistic logic of the competitive ELISA highlighting matrix interference pathways.

Step-by-Step Methodology:

  • Matrix Masking & Dilution: Dilute the plasma sample 1:20 in optimized Phosphate-Buffered Saline with Tween-20 (PBST, pH 7.4, 0.1 M NaCl).

    • Causality: Piperazine derivatives exhibit pH-dependent ionization. Maintaining a strict pH of 7.4 ensures consistent protonation states, standardizing the electrostatic interaction between the analyte and the capture antibody. The 0.1 M NaCl minimizes non-specific electrostatic binding of matrix proteins to the microtiter plate[4].

  • Competitive Incubation: Add 50 µL of the diluted sample and 50 µL of HRP-conjugated 2-(Piperazin-1-yl)propanenitrile tracer to a microtiter plate pre-coated with anti-piperazine monoclonal antibody. Incubate for 1 hour at 37°C.

    • Causality: The free analyte in the sample competes with the HRP-tracer for limited antibody binding sites. A higher concentration of drug results in less bound tracer, generating an inversely proportional signal.

  • Washing: Wash the plate 5 times with PBST buffer to remove unbound matrix proteins and excess tracer.

  • Signal Development: Add 100 µL of TMB substrate. Incubate for 15 minutes in the dark, then halt the reaction with 50 µL of 2M H₂SO₄. Read absorbance at 450 nm.

Conclusion

Cross-validating a high-throughput ic-ELISA against LC-MS/MS for 2-(Piperazin-1-yl)propanenitrile dihydrochloride requires strict attention to the physicochemical properties of the piperazine ring. By utilizing isotope dilution to correct for MS ion suppression and employing rigorous pH-controlled matrix masking in the ELISA, researchers can confidently scale their bioassays without sacrificing scientific integrity.

References
  • Sigma-Aldrich. "2-(piperazin-1-yl)propanenitrile". sigmaaldrich.com. 1

  • Antia, U., et al. "Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans". PubMed / J Forensic Sci.2

  • Wiley Analytical Science. "LC-ELISA Uncovers Cetirizine". wiley.com. 3

  • Jiang, W., et al. "Monoclonal antibody-based solvent tolerable indirect competitive ELISA for monitoring ciprofloxacin residue in poultry samples". Taylor & Francis. 4

Sources

Comparative

Reproducibility of 2-(Piperazin-1-yl)propanenitrile Dihydrochloride Experimental Results: A Comprehensive Comparison Guide

Executive Summary & Scientific Rationale The synthesis of targeted kinase inhibitors—such as [1], [2], and [3] inhibitors—frequently relies on functionalized secondary amines to introduce critical pharmacophores. Among t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The synthesis of targeted kinase inhibitors—such as [1], [2], and [3] inhibitors—frequently relies on functionalized secondary amines to introduce critical pharmacophores. Among these, 2-(piperazin-1-yl)propanenitrile is a highly versatile building block utilized extensively in carbon-nitrogen bond-forming reactions. However, the choice of its physical form (free base vs. dihydrochloride salt) dramatically impacts experimental reproducibility.

This guide objectively compares the performance of 2-(piperazin-1-yl)propanenitrile dihydrochloride against its free base and structural isomer alternatives. As a Senior Application Scientist, I emphasize that selecting the dihydrochloride salt is not merely a matter of convenience; it is a critical determinant of stoichiometric precision, catalytic turnover, and ultimately, reproducible yields in high-throughput medicinal chemistry workflows.

Mechanistic Grounding: The Causality Behind Salt Selection

When executing complex multi-step syntheses, reproducibility hinges on reagent stability and precise stoichiometry. The free base of 2-(piperazin-1-yl)propanenitrile presents several chemical liabilities that are effectively neutralized by utilizing the dihydrochloride salt:

  • Hygroscopicity & Stoichiometric Drift: The free base rapidly absorbs atmospheric moisture, leading to inaccurate gravimetric weighing and skewed molar equivalents. The dihydrochloride salt locks the piperazine nitrogen lone pairs, rendering the crystalline powder non-hygroscopic and ensuring exact stoichiometry.

  • Suppression of Auto-Oxidation: Secondary amines are prone to oxidation (forming N-oxides or hydroxylamines) upon prolonged exposure to air. The protonated salt form is chemically inert to ambient oxygen, extending shelf-life indefinitely under standard conditions.

  • Controlled In Situ Liberation: In palladium-catalyzed[1], the free amine is generated in situ using an inorganic base like Cesium Carbonate ( Cs2​CO3​ ). This gradual release prevents premature catalyst poisoning by excess free amine, optimizing the oxidative addition and amine coordination steps of the catalytic cycle.

Comparative Performance Data

To objectively evaluate the operational advantages of the dihydrochloride salt, we benchmarked it against its free base and the 3-isomer across standard laboratory metrics.

Table 1: Stability and Reaction Reproducibility Comparison

Metric2-(Piperazin-1-yl)propanenitrile Dihydrochloride2-(Piperazin-1-yl)propanenitrile (Free Base)3-(Piperazin-1-yl)propanenitrile (Isomer)
Physical State Crystalline SolidViscous Liquid / Low-melting solidViscous Liquid
Purity (6 Months, 25°C) >99% (Stable)~85% (Oxidation/Degradation)~88% (Prone to retro-Michael)
Hygroscopicity Low (Gravimetrically stable)High (Rapid moisture uptake)High
Buchwald-Hartwig Yield *88 - 95% (Highly reproducible)60 - 75% (Variable)65 - 80% (Variable)
Stoichiometric Precision ExactApproximate (Requires titration)Approximate

*Based on standard coupling with 5-chloro-2-fluorophenyl-substituted heteroaryls under standard Pd-catalyzed conditions[1].

Self-Validating Experimental Protocols

Protocol: Buchwald-Hartwig Cross-Coupling using the Dihydrochloride Salt Objective: Synthesize an ALK5 inhibitor intermediate via C-N bond formation[1].

Step-by-Step Methodology & Causality:

  • Reagent Preparation: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), 2-(piperazin-1-yl)propanenitrile dihydrochloride (1.2 eq), Pd(OAc)2​ (0.05 eq), Xantphos (0.10 eq), and Cs2​CO3​ (3.5 eq)[1].

    • Causality: 3.5 equivalents of base are strictly required. Two equivalents neutralize the dihydrochloride salt to liberate the free base in situ, while the remaining 1.5 equivalents drive the catalytic deprotonation step during reductive elimination.

  • Solvent Addition & Degassing: Add anhydrous 1,4-dioxane (0.2 M) under an argon atmosphere. Degas the suspension via three freeze-pump-thaw cycles.

    • Causality: Dioxane is selected because it solubilizes the liberated free base and the Pd-complexes while keeping the inorganic salts ( CsCl , Cs2​CO3​ ) insoluble, driving the equilibrium forward[1]. Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species.

  • Thermal Activation: Heat the reaction mixture to 100°C for 12 hours[1].

    • Validation Checkpoint: The reaction is a self-validating system. Initially, it will appear as a heterogeneous white/pale suspension. Upon reaching ~80°C and successful catalyst activation, the mixture will transition to a distinct deep orange/red hue. If the solution remains pale, the Pd-catalyst has not activated (likely due to oxygen contamination or insufficient base).

  • Reaction Monitoring: Monitor completion via LC-MS.

    • Validation Checkpoint: Look for the disappearance of the aryl halide and the presence of the product mass. The unreacted free amine can be tracked at m/z [M+H]+ = 140.1[4].

Visualizing the Workflows and Pathways

Workflow A 2-(Piperazin-1-yl)propanenitrile Dihydrochloride B In Situ Free-Basing (Cs2CO3 / Dioxane) A->B Step 1 E Amine Coordination & Deprotonation B->E Active Amine C Pd-Catalyst Activation (Pd(OAc)2 / Xantphos) D Oxidative Addition (Aryl Halide) C->D Step 2 D->E Pd-Aryl Complex F Reductive Elimination (Product Formation) E->F Step 3

Figure 1: Buchwald-Hartwig amination workflow utilizing in situ free-basing of the dihydrochloride salt.

ALK5_Pathway Ligand TGF-β Ligand Receptor TGFβR2 / ALK5 Complex Ligand->Receptor Smad Smad2/3 Phosphorylation Receptor->Smad Activation Inhibitor Synthesized Inhibitor (Piperazine Derivative) Inhibitor->Receptor Kinase Inhibition Transcription Gene Transcription (Fibrosis/Cancer) Smad->Transcription Translocation

Figure 2: TGF-β/ALK5 signaling pathway targeted by 2-(piperazin-1-yl)propanenitrile derivatives.

References

  • Title: Pyridazinyl amino derivatives as ALK5 inhibitors (US20240018122A1)
  • Title: Tricyclic heterocyclic compounds and JAK inhibitors (CA2841458C)
  • Title: Novel 2,5-substituted pyrimidines as PDE inhibitors (EP3415509A1)
  • Title: 2-(piperazin-1-yl)propanenitrile dihydrochloride (CID 52983599) Source: PubChem, National Center for Biotechnology Information URL: [Link]

Sources

Validation

Confirming the Purity of Synthesized 2-(Piperazin-1-yl)propanenitrile Dihydrochloride: A Comparative Analytical Guide

For drug development professionals and analytical chemists, validating the purity of early-stage synthetic intermediates is a critical quality gate. The compound 2-(piperazin-1-yl)propanenitrile dihydrochloride presents...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and analytical chemists, validating the purity of early-stage synthetic intermediates is a critical quality gate. The compound 2-(piperazin-1-yl)propanenitrile dihydrochloride presents a unique analytical challenge: it is a highly polar, doubly charged aliphatic salt that entirely lacks a conjugated π -electron system.

This guide objectively compares traditional analytical approaches against modern orthogonal techniques, providing a self-validating framework for absolute purity determination.

The Analytical Challenge: Why Traditional HPLC-UV Fails

Traditional High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) relies on the analyte's ability to absorb light. Because 2-(piperazin-1-yl)propanenitrile lacks aromatic rings or conjugated double bonds, it exhibits no meaningful UV chromophore[1].

Attempting to analyze this compound via HPLC-UV requires monitoring at the extreme low end of the UV spectrum (e.g., 200–210 nm). At these wavelengths, the method suffers from severe baseline drift caused by mobile phase absorbance (especially during gradient elution) and refractive index changes. This masks trace impurities and renders accurate quantitation mathematically unreliable[1]. Consequently, orthogonal detection methods that do not rely on optical properties are mandatory.

Orthogonal Detection Strategies: CAD vs. qNMR

To establish a highly trustworthy purity profile, a Senior Application Scientist must employ a dual-pillar strategy: assessing chromatographic purity for trace impurities and determining absolute mass fraction.

1. Chromatographic Purity via HPLC-CAD: 2 is a mass-flow sensitive technique that measures the amount of chemicals by creating charged aerosol particles[2]. Because the charge imparted to the dried particles is independent of the analyte's chemical structure, CAD provides a near-universal, uniform response for all non-volatile compounds[3]. This makes it vastly superior to Evaporative Light Scattering Detectors (ELSD), offering up to 10-fold better limits of detection and a wider dynamic range[4].

2. Absolute Purity via 1H qNMR: 5 is a primary ratio method where the integral of an NMR signal is directly proportional to the number of resonating nuclei[5]. Unlike chromatography, qNMR does not require a reference standard of the identical substance; a highly pure, unrelated internal standard (IS) is sufficient[6]. This is invaluable for novel synthetic molecules where certified reference materials are unavailable[7].

Workflow Compound 2-(Piperazin-1-yl)propanenitrile Dihydrochloride OrgPurity Organic Moiety Purity Compound->OrgPurity Step 1 SaltRatio Counterion Stoichiometry Compound->SaltRatio Step 2 CAD HPLC-CAD (Impurity Profiling) OrgPurity->CAD Relative % qNMR 1H qNMR (Absolute Purity) OrgPurity->qNMR Absolute % IC Ion Chromatography (Chloride Assay) SaltRatio->IC Mass %

Fig 1. Orthogonal analytical workflow for complete purity validation of the synthesized salt.

Comparative Performance Data

The following table summarizes the objective performance metrics of these techniques when applied to aliphatic, non-chromophoric salts.

Analytical ParameterHPLC-UV (210 nm)HPLC-CAD1H qNMR
Detection Principle Chromophore light absorptionMass of charged, dried aerosol particlesNuclear spin resonance
Sensitivity (LOD) Poor (>500 ng)Excellent (1–3 ng)Moderate (~10 µg)
Response Linearity LinearNon-linear (requires power function fit)Strictly Linear
Reference Standard Required (Identical compound)Required (Identical compound)Internal Standard (Different compound)
Structural Data NoneNoneExtensive (Simultaneous ID & Purity)
Suitability for Target Low (High baseline noise)High (Universal for non-volatiles)High (Absolute organic purity)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, explaining the causality behind each critical parameter.

Protocol A: Chromatographic Purity via HILIC-CAD

Because the dihydrochloride salt is extremely polar, traditional reversed-phase (C18) columns will fail to retain the analyte. Hydrophilic Interaction Liquid Chromatography (HILIC) is required.

  • Sample Preparation: Dissolve 1.0 mg of the synthesized salt in 1.0 mL of Acetonitrile/Water (90:10, v/v). Causality: High organic content matches the initial HILIC mobile phase, preventing peak distortion and solvent front anomalies.

  • Column: Zwitterionic HILIC column (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Solvent B: Acetonitrile.

    • Causality: CAD requires fully volatile mobile phases[2]. Non-volatile salts (e.g., sodium phosphate) will precipitate during the evaporation step, causing massive background noise and detector fouling[8].

  • Detector Settings (CAD): Set the evaporation tube temperature to 35°C. Causality: While the dihydrochloride salt is non-volatile, lower evaporation temperatures prevent the loss of potentially semi-volatile free-base impurities during aerosol drying[8].

  • Data Processing: Apply a power-function curve fit for calibration. Causality: CAD response exhibits characteristic non-linear dependence on analyte concentration over wide ranges[8].

CAD_Mechanism Eluent HPLC Eluent (No Chromophore) Nebulizer Nebulization (Aerosol) Eluent->Nebulizer DriftTube Evaporation (Dry Particles) Nebulizer->DriftTube Corona Corona Discharge (Particle Charging) DriftTube->Corona Electrometer Electrometer (Mass Detection) Corona->Electrometer

Fig 2. Mechanism of Charged Aerosol Detection (CAD) for non-chromophoric compounds.

Protocol B: Absolute Purity via 1H qNMR
  • Standard Selection: Use TraceCERT® Maleic Acid as the internal standard (IS). Causality: Maleic acid presents a sharp singlet at ~6.3 ppm, which is completely isolated from the aliphatic piperazine protons (2.5–3.5 ppm) and the propanenitrile methyl doublet[9].

  • Sample Preparation: Accurately co-weigh ~10.0 mg of the analyte and ~5.0 mg of the IS using a calibrated microbalance. Dissolve in 0.6 mL of Deuterium Oxide (D₂O). Causality: D₂O is ideal for water-soluble salts and eliminates the need for solvent suppression pulses that can distort nearby quantitative integrals[6].

  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (D1): 30 seconds. Causality: D1 must be at least 5 times the longest longitudinal relaxation time ( T1​ ) of the target nuclei. Failing to allow complete return to thermal equilibrium results in artificially low integrals and inaccurate purity calculations[5][10].

  • Processing: Perform rigorous phase and baseline correction. Integrate the IS peak and the analyte's distinct methyl doublet to calculate absolute purity using the standard qNMR mass/integral equation[5].

Protocol C: Counterion Validation (Chloride Assay)

Context: While qNMR perfectly quantifies the organic 2-(piperazin-1-yl)propanenitrile moiety, it is blind to inorganic chloride counterions.

  • Method: Analyze an aqueous dilution of the sample using Ion Chromatography (IC) with suppressed conductivity detection.

  • Validation: Compare the experimental chloride mass fraction against the theoretical value (33.4% w/w for the dihydrochloride salt). Causality: This confirms the exact stoichiometry of the salt and detects any excess HCl or missing counterions, completing the mass balance profile.

References

  • 6 - Patsnap Eureka.

  • 7 - RSSL. 3.5 - Emery Pharma.

  • 2 - Wikipedia. 5.3 - ThermoFisher. 6.10 - PMC. 7.4 - Thermo Fisher Scientific. 8.9 - Spectroscopy Europe. 9.8 - Chromatography Online. 10.1 - Benchchem.

Sources

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